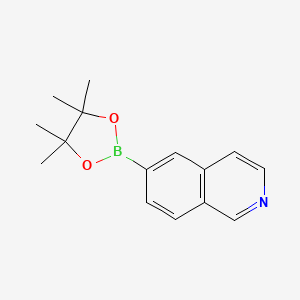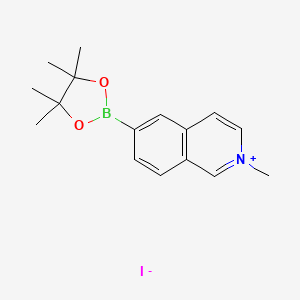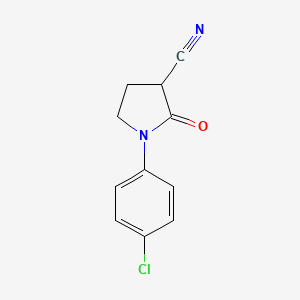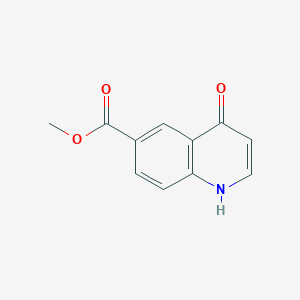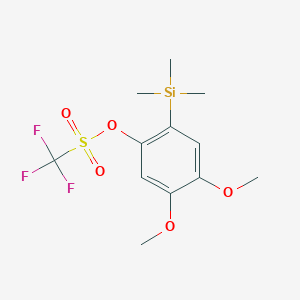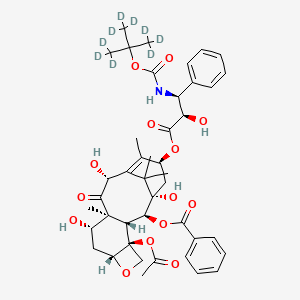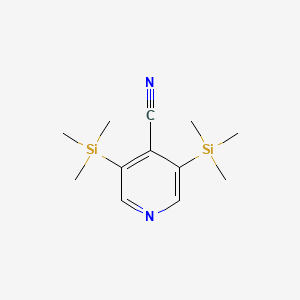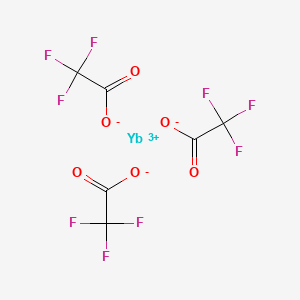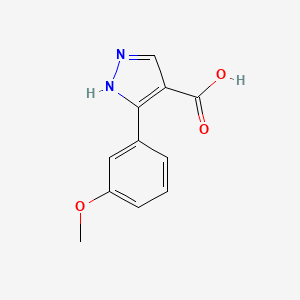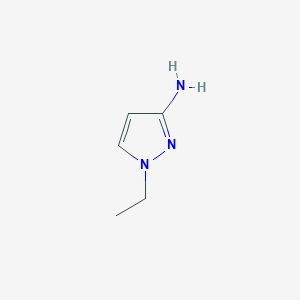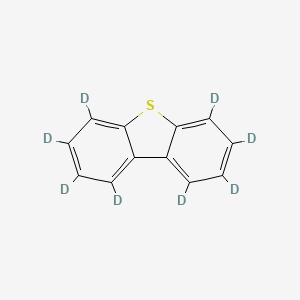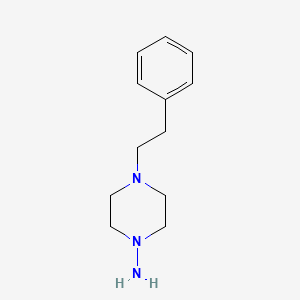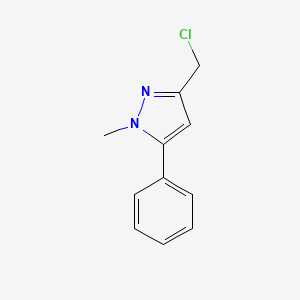
3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole
Übersicht
Beschreibung
The compound "3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives are often synthesized as intermediates for the development of pharmaceuticals and have been the subject of various structural and synthetic studies.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives can be achieved through a Knoevenagel condensation followed by a cyclization reaction, as demonstrated in the synthesis of various 3-phenyl-1H-pyrazole derivatives . Similarly, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was achieved through a series of syntheses, indicating the versatility of methods available for constructing the pyrazole core .
Molecular Structure Analysis
X-ray diffraction methods have been extensively used to determine the molecular and crystal structures of pyrazole derivatives. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . The molecular structures of other pyrazole derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have also been established, showing significant conformational features like the perpendicular positioning of the phenyl ring to the chromene-pyrazole ring system .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including oxidative cyclization, dehydration reactions, and cyclocondensation. For instance, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of chromeno[4,3-c]pyrazol-4-one isomers . Dehydration reactions of hydroxy-substituted pyrazoles can yield trichloromethylated pyrazole-thiazole derivatives . Cyclocondensation reactions are also common in the synthesis of pyrazole derivatives, as seen in the formation of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structures. The presence of substituents like chloro groups and phenyl rings can affect the compound's crystal packing, hydrogen bonding, and π-π stacking interactions. For example, the crystal packing of certain pyrazole derivatives is characterized by C-H...O hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal structure . The conformational studies and NBO analysis of pyrazole derivatives provide insights into the electronic properties and intermolecular interactions within the crystal lattice .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivatives
3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, a pyrazole derivative, has various applications in scientific research due to its versatile chemical structure. Grotjahn et al. (2002) described a method for synthesizing pyrazoles with different functionalized substituents at C3 and C5, leading to derivatives like 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole. This method involves coupling protected alkynols with acid chlorides, forming alkynyl ketones, and then reacting them with hydrazine to form the pyrazole nucleus. These pyrazoles have applications as ligands in different chemical reactions, owing to their ability to form hydrogen bonds, depending on the steric environment created by substituents at C5 (Grotjahn et al., 2002).
Applications in Anticancer Research
3-Phenyl-1H-pyrazole derivatives, including those similar to 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, play a significant role in anticancer research. Liu et al. (2017) emphasized the importance of 3-phenyl-1H-pyrazole as an intermediate in the synthesis of biologically active compounds, particularly in molecular targeted therapy for cancer. These derivatives have shown potential as small molecule inhibitors in cancer therapy, making them valuable for the development of novel anticancer drugs (Liu et al., 2017).
Electrocatalysis and Heterocyclic Compound Synthesis
In electrocatalysis, Zandi et al. (2021) explored the N–N coupling and ring cleavage reaction of 1H-pyrazoles, including derivatives like 3-methyl-5-phenyl-1H-pyrazole. This study demonstrated the potential of electrochemically catalyzed reactions for synthesizing new heterocyclic compounds under mild conditions, highlighting the versatility of pyrazole derivatives in chemical synthesis (Zandi et al., 2021).
Molecular Structure Analysis
Pyrazole derivatives, including 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, are also essential in studying molecular and supramolecular structures. Padilla-Martínez et al. (2011) reported the molecular structures of certain pyrazole isomers, providing insights into their conformation and interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Padilla-Martínez et al., 2011).
Antimicrobial Properties
Kushwaha et al. (2022) synthesized a series of pyrazole derivatives, including those related to 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, to evaluate their antibacterial and antifungal activities. These compounds displayed significant activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Such research underlines the importance of pyrazole derivatives in the development of new pharmaceuticals (Kushwaha et al., 2022).
Hydrogen and Halogen Bonding Studies
The study of hydrogen and halogen bonding in NH-pyrazoles, including compounds similar to 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, provides valuable insights into their chemical behavior. García et al. (2010) explored these interactions in various NH-pyrazoles, contributing to the understanding of their structure and reactivity. This research is essential for designing pyrazole-based compounds with specific properties (García et al., 2010).
Nonlinear Optical Properties
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, studying their optical nonlinearity. They found that specific compounds exhibited significant nonlinear optical properties, making them potential candidates for optical limiting applications. Such research highlights the potential of pyrazole derivatives in the field of photonics and optoelectronics (Chandrakantha et al., 2013).
Corrosion Inhibition Studies
Ouali et al. (2013) investigated the effect of pyrazole derivatives, including those similar to 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, as corrosion inhibitors for steel in acidic environments. Their findings showed high anticorrosion activity, suggesting the potential of these compounds in industrial applications (Ouali et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-methyl-5-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZKAWDJSYXNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594550 | |
| Record name | 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole | |
CAS RN |
869901-13-3 | |
| Record name | 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



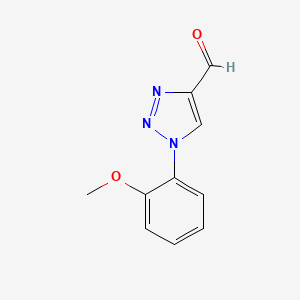
![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)
